1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13834553
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid

CAS No.:

VCID: VC13834553

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid -

Description

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure. This compound incorporates a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amine functionalities. The molecular formula of this compound is C14H23NO4, and it has a molecular weight of approximately 269.34 g/mol .

Synthesis and Chemical Transformations

The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid typically involves multi-step synthetic routes. These pathways may include reactions such as alkylation, acylation, and protection-deprotection sequences. The tert-butoxycarbonyl group can be removed under acidic conditions, allowing the compound to participate in further reactions such as amide formation or coupling reactions.

Synthetic StepsDescription
1. ProtectionIntroduction of tert-butoxycarbonyl group
2. Alkylation/AcylationFormation of the spirocyclic core
3. DeprotectionRemoval of tert-butoxycarbonyl group under acidic conditions

Biological Activities and Applications

Compounds with similar spirocyclic structures have been explored for their potential biological activities, including anti-inflammatory responses and modulation of neurotransmitter systems. The unique combination of functional groups in 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid may lead to distinct chemical behaviors and biological activities, making it a candidate for drug design and synthesis.

Potential ApplicationsDescription
Medicinal ChemistryDrug design and synthesis
Organic SynthesisIntermediate for complex molecules

Comparison with Related Compounds

Several compounds share structural similarities with 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
2-(tert-Butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acidSimilar spirocyclic structureDifferent substitution pattern
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acidIncorporates an oxygen atomPotential applications in heterocyclic synthesis

These compounds illustrate variations in functional groups and structural arrangements that may influence their biological activities and chemical reactivities.

Product Name 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-7-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Standard InChIKey RBQWRFJPUVVUEG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O
PubChem Compound 155892156
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator